2H-Inden-2-one, 1,3-dihydro-5,6-dimethyl-

Description

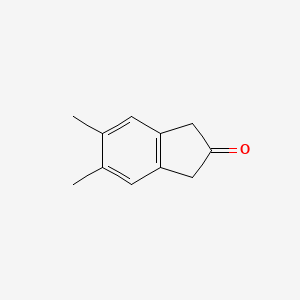

The compound 2H-Inden-2-one, 1,3-dihydro-5,6-dimethyl- is a methyl-substituted derivative of the indenone scaffold. Indenones are bicyclic aromatic ketones with a fused benzene and cyclopentenone ring system.

The 5,6-dimethyl derivative likely has a molecular formula of C₁₁H₁₂O and a molecular weight of 160.21 g/mol, assuming two additional methyl groups.

Key structural features include:

- A bicyclic indenone core.

- Methyl substituents at the 5- and 6-positions, which enhance steric bulk and hydrophobicity.

- A ketone group at the 2-position, contributing to electrophilic reactivity.

Properties

IUPAC Name |

5,6-dimethyl-1,3-dihydroinden-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-7-3-9-5-11(12)6-10(9)4-8(7)2/h3-4H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGOZNIPJKGIMBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CC(=O)C2)C=C1C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701279948 | |

| Record name | 1,3-Dihydro-5,6-dimethyl-2H-inden-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701279948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91142-26-6 | |

| Record name | 1,3-Dihydro-5,6-dimethyl-2H-inden-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91142-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dihydro-5,6-dimethyl-2H-inden-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701279948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Inden-2-one, 1,3-dihydro-5,6-dimethyl- typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 5,6-dimethylindan-1-one.

Oxidation: The indanone derivative is subjected to oxidation using reagents such as hydrogen peroxide in the presence of acetic acid to form the corresponding diol.

Cyclization: The diol undergoes cyclization in the presence of dilute sulfuric acid to yield 2H-Inden-2-one, 1,3-dihydro-5,6-dimethyl-.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2H-Inden-2-one, 1,3-dihydro-5,6-dimethyl- undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: Electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Halogens, nitrating agents, or sulfonating agents under controlled temperature and solvent conditions.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, alkanes.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2H-Inden-2-one, 1,3-dihydro-5,6-dimethyl- has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2H-Inden-2-one, 1,3-dihydro-5,6-dimethyl- involves its interaction with various molecular targets. It can act as an inhibitor or modulator of specific enzymes or receptors, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and the functional groups present in the compound .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Molecular Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 2H-Inden-2-one, 1,3-dihydro-5,6-dimethyl- | Not Available | C₁₁H₁₂O | 160.21 | 5,6-dimethyl |

| 2H-Inden-2-one, 1,3-dihydro | 615-13-4 | C₉H₈O | 132.16 | None |

| Donepezil Hydrochloride | 120014-06-4 | C₂₄H₂₉NO₃·HCl | 415.96 | 5,6-dimethoxy, piperidine |

| 5,6-Dimethyl-2-benzimidazolinone | 2033-30-9 | C₉H₁₀N₂O | 162.19 | 5,6-dimethyl |

Research Findings and Trends

- Synthetic Accessibility: Methyl-substituted indenones are synthesized via Friedel-Crafts acylation or cross-coupling reactions, similar to parent indenones .

- Pharmacological Potential: Methoxy and methyl substitutions on indenones (e.g., Donepezil) demonstrate the importance of substituent positioning in bioactivity .

- Thermodynamic Stability: Methyl groups in 5,6-dimethylindenone likely increase steric hindrance, reducing ring strain compared to unsubstituted derivatives .

Biological Activity

Overview

2H-Inden-2-one, 1,3-dihydro-5,6-dimethyl- is an organic compound with the molecular formula and a molecular weight of approximately 160.21 g/mol. This compound is a derivative of indanone, notable for the presence of two methyl groups at the 5 and 6 positions of the indanone ring. Its unique structural features contribute to its chemical reactivity and potential biological activities.

The compound undergoes various chemical reactions typical of ketones and aromatic compounds, including:

- Oxidation : Can form carboxylic acids or ketones.

- Reduction : Can yield alcohols or alkanes.

- Substitution : Can produce halogenated, nitrated, or sulfonated derivatives.

Biological Activities

Research indicates that derivatives of 2H-Inden-2-one, 1,3-dihydro-5,6-dimethyl- exhibit significant biological activities, particularly in the realms of antimicrobial and anticancer properties.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial potential of this compound against various bacterial and fungal strains. For instance:

- Study Findings : Compounds derived from 2H-Inden-2-one showed notable inhibition zones against common pathogens when tested at concentrations ranging from 1 mg/mL to 2.5 mg/mL. The zone of inhibition increased with concentration, indicating a dose-dependent effect on microbial growth .

| Concentration (mg/mL) | Zone of Inhibition (mm) |

|---|---|

| 1 | 10 |

| 2 | 15 |

| 2.5 | 20 |

Anticancer Activity

The anticancer potential of 2H-Inden-2-one has been explored through molecular docking studies which indicated interactions with key proteins involved in cancer progression:

- Molecular Docking Results : The compound exhibited binding affinities with DNA gyrase, a target for anticancer drugs. The binding energy was calculated at -7.0 kcal/mol, suggesting significant interactions that could inhibit bacterial DNA replication .

The mechanism by which 2H-Inden-2-one exerts its biological effects involves its interaction with various molecular targets. It can act as an inhibitor or modulator of specific enzymes or receptors that affect biochemical pathways crucial for microbial survival and cancer cell proliferation.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antibacterial activity of synthesized derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives showed higher effectiveness than standard antibiotics .

-

Cancer Cell Line Studies : Another research effort focused on the cytotoxic effects of the compound on human colorectal adenocarcinoma cell lines (HT-29 and DLD-1). The IC50 values were reported as follows:

These findings suggest that the compound could be further developed as a potential anticancer agent due to its ability to induce apoptosis in cancer cells .

Compound IC50 (μM) HT-29 IC50 (μM) DLD-1 2H-Inden-2-one derivative 33.9 ± 1.2 17.0 ± 1.2

Q & A

Q. How can researchers confirm the structural identity of 2H-Inden-2-one, 1,3-dihydro-5,6-dimethyl- using spectroscopic methods?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Analyze - and -NMR spectra to confirm the methyl groups (δ 1.2–1.5 ppm for CH) and the ketone moiety (δ ~200–210 ppm for C=O). Compare with databases like EPA/NIH Mass Spectral Data Base for reference fragmentation patterns .

- Mass Spectrometry (MS): Use high-resolution MS to verify the molecular ion peak (CHO, exact mass 160.0888) and fragmentation pathways (e.g., loss of CO from the indenone ring) .

- Infrared (IR) Spectroscopy: Confirm the ketone group via a strong absorption band near 1700–1750 cm.

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- Hazard Mitigation: Refer to the SDS (Section 3), which classifies the compound under H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation). Use PPE (gloves, goggles) and work in a fume hood .

- First Aid: For inhalation, move to fresh air and monitor for respiratory distress (Section 4.1). Spills should be contained with inert absorbents and disposed of as hazardous waste .

Q. What are common synthetic routes for preparing this compound, and what are their limitations?

Methodological Answer:

- Multi-Step Synthesis: Adapt methodologies for analogous indenones (e.g., tetrafluoroindole synthesis via fluorobenzene derivatives in ). For 5,6-dimethyl substitution, consider Friedel-Crafts acylation of a pre-functionalized dihydroindenone precursor.

- Limitations: Low yields due to steric hindrance from methyl groups; purification challenges via column chromatography. Optimize reaction conditions (temperature, catalyst loading) to mitigate side products .

Advanced Research Questions

Q. How can experimental design (e.g., DOE) optimize the synthesis yield of this compound?

Methodological Answer:

- Design of Experiments (DOE): Use fractional factorial designs to test variables (catalyst type, solvent polarity, temperature). For example, a 2 factorial design can identify interactions between temperature (80–120°C), solvent (THF vs. DCM), and catalyst (AlCl vs. FeCl).

- Response Surface Methodology (RSM): Model non-linear relationships to pinpoint optimal conditions. Prioritize yield metrics over time-to-completion to avoid decomposition .

Q. How should researchers resolve contradictions between computational predictions and experimental data (e.g., spectroscopic or reactivity results)?

Methodological Answer:

- Case Study: If DFT calculations predict a stable enol tautomer (e.g., C=O to C-OH isomerization), but NMR shows no enol signals, re-examine solvent effects (polar aprotic vs. protic) and tautomeric equilibrium conditions.

- Hybrid Validation: Cross-validate with experimental X-ray crystallography or dynamic NMR to detect transient intermediates. Reference methodologies in , where receptor-model divergences arose from assay conditions .

Q. What strategies validate analytical methods for quantifying this compound in complex matrices?

Methodological Answer:

- Calibration Standards: Prepare a linear range (0.1–100 µg/mL) using HPLC-UV (λ = 254 nm) or GC-MS. Compare with computational properties (e.g., logP = 3.9 from ) to assess retention time consistency.

- Recovery Studies: Spike known concentrations into reaction mixtures and calculate recovery rates (acceptance: 90–110%). Validate precision via inter-day replicates .

Q. How do structural modifications (e.g., substituent position) influence the compound’s reactivity or bioactivity?

Methodological Answer:

- Comparative Analysis: Synthesize analogs (e.g., 5,7-dimethyl or 5-hydroxy derivatives from –9) and test electrophilic reactivity (e.g., Diels-Alder cycloaddition rates).

- QSAR Modeling: Use Hammett constants (σ) for methyl groups to predict electronic effects on ketone electrophilicity. Correlate with experimental rate constants .

Q. What methodologies assess the compound’s stability under varying conditions (pH, light, temperature)?

Methodological Answer:

- Forced Degradation Studies: Expose to UV light (320–400 nm), acidic (pH 2), and basic (pH 10) conditions. Monitor degradation via LC-MS; identify major degradation products (e.g., ring-opening oxidation).

- Arrhenius Modeling: Accelerate thermal stability testing at 40–60°C to extrapolate shelf-life at 25°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.